RO1138452

Description

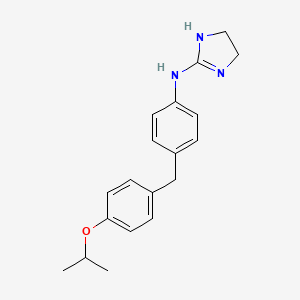

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRMJMXXLJZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176686 | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221529-58-4 | |

| Record name | RO-1138452 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-1138452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-1138452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO1138452

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO1138452 is a potent, selective, and structurally distinct competitive antagonist of the prostacyclin (PGI₂) receptor, also known as the prostanoid IP receptor.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of its interaction with cellular signaling pathways. Its primary action is the inhibition of the Gs protein-coupled signaling cascade, preventing the rise in intracellular cyclic AMP (cAMP) typically initiated by IP receptor agonists.[1][2] This antagonism underlies its observed analgesic and anti-inflammatory properties in preclinical models.[1][2][4]

Core Mechanism of Action

RO1138452 exerts its pharmacological effects by directly competing with prostacyclin (PGI₂) and its synthetic analogs (e.g., iloprost, cicaprost) for the binding site on the IP receptor.[2][3] The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

Normal Signaling Cascade (Agonist-Mediated):

-

Agonist Binding: Endogenous PGI₂ or a synthetic agonist binds to the IP receptor.

-

Gs Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gsα-GTP complex stimulates the enzyme adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other cAMP-dependent pathways, resulting in various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation and nociception.[1][2][5]

Inhibition by RO1138452: RO1138452, as a competitive antagonist, binds to the IP receptor but does not elicit a signaling response.[2] By occupying the receptor's binding site, it prevents agonists from binding and initiating the Gs-AC-cAMP signaling cascade. This blockade of cAMP accumulation is the fundamental mechanism through which RO1138452 attenuates the physiological effects of prostacyclin.[1][2]

References

- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

RO1138452: A Technical Guide to a Potent and Selective IP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RO1138452, a potent and selective antagonist of the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a key signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, inflammation, and nociception.[1][2] The development of selective IP receptor antagonists like RO1138452 has been crucial for elucidating the specific roles of the IP receptor and for exploring its therapeutic potential as a drug target.[1] This document details the pharmacological properties of RO1138452, including its binding affinity, functional antagonism, selectivity, and in vivo effects, supported by experimental data and protocols.

Core Pharmacological Data

The following tables summarize the key quantitative data for RO1138452, often in comparison with another IP receptor antagonist, RO3244794, as characterized in foundational studies.

Table 1: In Vitro Receptor Binding Affinity

| Compound | System | Radioligand | pKi (mean ± SEM) | Reference |

| RO1138452 | Human Platelets (native IP receptor) | [3H]-iloprost | 9.3 ± 0.1 | [1][3] |

| RO1138452 | CHO-K1 cells (recombinant human IP receptor) | [3H]-iloprost | 8.7 ± 0.06 | [1][3][4] |

| RO3244794 | Human Platelets (native IP receptor) | [3H]-iloprost | 7.7 ± 0.03 | [1][3] |

| RO3244794 | CHO-K1 cells (recombinant human IP receptor) | [3H]-iloprost | 6.9 ± 0.1 | [1][3] |

| Iloprost | Human Platelets (native IP receptor) | [3H]-iloprost | 8.3 ± 0.2 | [3] |

| Iloprost | CHO-K1 cells (recombinant human IP receptor) | [3H]-iloprost | 8.4 ± 0.1 | [3] |

Table 2: In Vitro Functional Antagonism

This table details the ability of RO1138452 to inhibit the function of the IP receptor, specifically the agonist-induced accumulation of cyclic AMP (cAMP).

| Compound | System | Agonist | Measurement | Value (mean ± SEM) | Reference |

| RO1138452 | CHO-K1 cells (recombinant human IP receptor) | Carbaprostacyclin (cPGI2) | pIC50 | 7.0 ± 0.07 | [3] |

| RO1138452 | CHO-K1 cells (recombinant human IP receptor) | Carbaprostacyclin (cPGI2) | Functional pKi | 9.0 ± 0.06 | [1][3] |

| RO3244794 | CHO-K1 cells (recombinant human IP receptor) | Carbaprostacyclin (cPGI2) | pIC50 | 6.5 ± 0.06 | [3] |

| RO3244794 | CHO-K1 cells (recombinant human IP receptor) | Carbaprostacyclin (cPGI2) | Functional pKi | 8.5 ± 0.11 | [1][3] |

Table 3: Selectivity Profile of RO1138452

The selectivity of RO1138452 for the IP receptor over other prostanoid receptors and other targets is a key characteristic.

| Target | Assay Type | pKi or % Inhibition @ 10 µM | Reference |

| IP Receptor | Binding (human platelets) | 9.3 | [1][3] |

| Imidazoline I2 Receptor | Binding | 8.3 | [1][3] |

| Platelet-Activating Factor (PAF) Receptor | Binding | 7.9 | [1][3] |

| EP1 Receptor | Binding | < 5 | [1] |

| EP3 Receptor | Binding | < 5 | [1] |

| EP4 Receptor | Binding | < 5 | [1] |

| TP Receptor | Binding | < 5 | [1] |

| COX-1 (ram) | Enzyme Inhibition | Not specified, evaluated at 10 µM | [3] |

| COX-2 (sheep) | Enzyme Inhibition | Not specified, evaluated at 10 µM | [3] |

Table 4: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Compound | Dose (mg/kg, i.v.) | Plasma Half-life (t1/2, h) | Plasma Protein Binding (%) | Volume of Distribution (Vdβ, l/kg) | Total Plasma Concentration (µg/ml) |

| RO1138452 | 5 | 1.8 | 95.3 | 4.8 | 0.189 (at 1 hour) |

| RO3244794 | 5 | 6.5 | 99.7 | 0.5 | Not specified |

Signaling Pathways and Experimental Workflows

IP Receptor Signaling Pathway

The prostacyclin receptor (IP receptor) is a G-protein coupled receptor (GPCR).[2] Upon binding of its endogenous ligand, prostacyclin (PGI2), or other agonists, the receptor couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses such as vasodilation and inhibition of platelet aggregation.[2][5] RO1138452 acts as a competitive antagonist at the IP receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade.

Caption: IP Receptor signaling cascade and the antagonistic action of RO1138452.

Experimental Workflow: Functional Antagonism Assay

A common workflow to determine the functional antagonism of a compound like RO1138452 involves using a cell line that expresses the target receptor and measuring the inhibition of agonist-induced second messenger production.

Caption: Workflow for determining the functional antagonism of RO1138452.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of RO1138452.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of RO1138452 for the human IP receptor.

-

Preparations:

-

Native IP Receptor: Membranes prepared from human platelets. Platelet-rich plasma is centrifuged, and the resulting pellet is resuspended, homogenized, and subjected to further centrifugation to isolate the membrane fraction.[3]

-

Recombinant IP Receptor: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.

-

-

Protocol:

-

Membrane preparations are incubated with a fixed concentration of the radioligand 3H-labelled iloprost (e.g., 10 nM).[3]

-

Increasing concentrations of the competitor compound (RO1138452, RO3244794, or unlabelled iloprost) are added to compete for binding with the radioligand.[3]

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Antagonism: cAMP Accumulation Assay

-

Objective: To determine the functional potency (pIC50 and functional pKi) of RO1138452 in blocking agonist-induced cAMP production.

-

Cell System: CHO-K1 cells stably overexpressing the human IP receptor.[3]

-

Protocol:

-

Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX) to prevent cAMP degradation.[3]

-

Aliquots of the cell suspension are dispensed into a 96-well plate.

-

Varying concentrations of the antagonist (RO1138452) are added to the wells and pre-incubated with the cells for a defined period (e.g., 15 minutes at room temperature).[3]

-

A fixed concentration of an IP receptor agonist, such as carbaprostacyclin (cPGI2, e.g., 10 nM), is then added to stimulate the IP receptor and induce cAMP production.[3]

-

After incubation, the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection method, such as an AlphaScreen™ assay.[3]

-

The pIC50 is determined from the concentration-response curve of the antagonist.

-

The functional pKi is calculated from the pIC50 using the Cheng-Prusoff correction.[3]

-

In Vivo Models of Nociception and Inflammation

-

Objective: To evaluate the analgesic and anti-inflammatory potential of RO1138452.

-

Models:

-

Acetic Acid-Induced Abdominal Constriction (Writhing) in Rats: A model of visceral pain. RO1138452 is administered (e.g., 1-10 mg/kg, i.v.) prior to intraperitoneal injection of acetic acid. The number of abdominal constrictions is counted over a set period.[1][3]

-

Carrageenan-Induced Mechanical Hyperalgesia and Edema in Rats: A model of inflammatory pain and edema. RO1138452 is administered (e.g., 3-100 mg/kg, p.o.) before intraplantar injection of carrageenan. Mechanical hyperalgesia (paw withdrawal threshold) and paw volume (edema) are measured at various time points.[1][3]

-

-

Procedure:

-

Animals are fasted and acclimated before the experiment.

-

RO1138452 or vehicle is administered via the specified route (intravenous or oral).

-

After a predetermined time, the noxious stimulus (acetic acid or carrageenan) is administered.

-

Pain-related behaviors or physiological changes (edema) are quantified and compared between the vehicle- and drug-treated groups.

-

Statistical analysis is performed to determine the significance of the effects.

-

Conclusion

RO1138452 is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor.[7] Its high affinity for the receptor translates into effective functional antagonism of the PGI2 signaling pathway.[3] The compound has demonstrated efficacy in preclinical models of pain and inflammation, highlighting the role of the IP receptor in these processes.[1][3] The detailed pharmacological data and experimental protocols presented in this guide serve as a valuable resource for researchers investigating the IP receptor and for professionals in the field of drug development exploring its therapeutic potential.

References

- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10441: A Technical Guide to Its Prostacyclin (IP) Receptor Binding Affinity and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of CAY10441 (also known as RO1138452), a potent and selective antagonist for the prostacyclin (IP) receptor. It includes a comprehensive summary of its binding affinity, a detailed exploration of its mechanism of action through relevant signaling pathways, and the experimental protocols used for its characterization.

Binding Affinity and Selectivity Profile

CAY10441 demonstrates high affinity for the prostacyclin (IP) receptor. Its binding characteristics have been quantified in various biological systems, including native human platelets and recombinant cell lines expressing the human IP receptor. The compound's selectivity has been assessed against a panel of other prostanoid receptors and a broader range of G-protein coupled receptors (GPCRs) and ion channels.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of CAY10441 are summarized below. The data is presented in standard pharmacological units to facilitate comparison.

| Parameter | System/Assay | Value | Reference |

| pKi | Human Platelets | 9.3 ± 0.1 | [1][2] |

| pKi | Recombinant IP Receptor System | 8.7 ± 0.06 | [1][2] |

| pKi | Functional Antagonism (cAMP) | 9.0 ± 0.06 | [1] |

| pKB | cAMP Accumulation (SH-SY5Y cells) | 8.8 | [3] |

| pA2 | Vasorelaxation (Human Pulmonary Arteries) | 8.2 | [3] |

| pIC50 | cAMP Accumulation Attenuation | 7.0 ± 0.07 | [1] |

-

pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist.

-

pKB: The negative logarithm of the dissociation constant of a competitive antagonist, determined from functional assays.

-

pA2: A measure of the potency of a competitive antagonist.

-

pIC50: The negative logarithm of the half-maximal inhibitory concentration.

Receptor Selectivity Profile

CAY10441 is highly selective for the IP receptor. While it shows some affinity for the α2A-adrenergic and imidazoline I2 receptors, it has been tested against a panel of other receptors where it shows significantly lower affinity.[3]

| Receptor Target | Affinity (pKi or IC50) | Reference |

| Rat Imidazoline I2 Receptor | pKi: 8.33 | [1] |

| Rabbit PAF Receptor | pKi: 7.9 | [1] |

| Human α2A Adrenoceptor | pKi: 6.49 | [1] |

| Rat 5-HT1B Receptor | pKi: 6.11 | [1] |

| Prostaglandin Receptors (EP1-4, FP, TP) | Low Affinity (Selective over these) | [3] |

Mechanism of Action and Signaling Pathway

The prostacyclin receptor (IP receptor) is a G-protein coupled receptor that plays a crucial role in vascular homeostasis.[4] Its primary endogenous ligand is prostacyclin (PGI2). The activation of the IP receptor is central to processes such as vasodilation and the inhibition of platelet aggregation.[5][6]

CAY10441 acts as a competitive antagonist at the IP receptor. By binding to the receptor, it blocks the binding of prostacyclin and other IP receptor agonists, thereby inhibiting the downstream signaling cascade. The primary signaling pathway initiated by IP receptor activation involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostacyclin - Wikipedia [en.wikipedia.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

The Effect of RO1138452 on Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO1138452 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2][3] Prostacyclin is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation.[4] By blocking the IP receptor, RO1138452 has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[5][6] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and underlying signaling pathways related to the effects of RO1138452 on inflammatory responses.

Introduction

Prostacyclin (PGI₂) is a product of the cyclooxygenase (COX) pathway and exerts its effects through the G-protein coupled IP receptor.[6] Activation of the IP receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various cellular responses.[6] While PGI₂ has well-established roles in vasodilation and inhibition of platelet aggregation, its involvement in inflammation is more complex, exhibiting both pro- and anti-inflammatory effects depending on the context.[4]

The development of selective IP receptor antagonists like RO1138452 has been crucial in dissecting the specific roles of the PGI₂-IP receptor axis in inflammatory conditions.[5] RO1138452 has been shown to be a valuable research tool and a potential therapeutic agent for inflammatory disorders.[3]

Mechanism of Action

RO1138452 acts as a competitive antagonist at the prostacyclin IP receptor.[1][7] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand PGI₂ and its synthetic analogs.[1][5] This blockade inhibits the downstream signaling cascade initiated by IP receptor activation, primarily the production of cAMP.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile of RO1138452.

Table 1: In Vitro Binding Affinity and Functional Antagonism of RO1138452

| Parameter | System | Agonist | Value | Reference |

| pKi | Human Platelets | [³H]-iloprost | 9.3 ± 0.1 | [1][5] |

| pKi | Recombinant Human IP Receptor (CHO-K1 cells) | [³H]-iloprost | 8.7 ± 0.06 | [1][5] |

| pKi (functional) | CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 9.0 ± 0.06 | [1][5] |

| pIC₅₀ | CHO-K1 cells expressing human IP receptor (cAMP accumulation) | Carbaprostacyclin | 7.0 ± 0.07 | [1][6] |

| pA₂ | Human Pulmonary Artery | Cicaprost | 8.20 | [3][7] |

| pA₂ | Guinea-Pig Aorta | Cicaprost | 8.39 | [3][7] |

| pA₂ | Rabbit Mesenteric Artery | Cicaprost | 8.12 | [3][7] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of RO1138452 in Rodent Models

| Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Acetic Acid-Induced Abdominal Constrictions | Rat | Intravenous (i.v.) | 1-10 mg/kg | Significant reduction in constrictions | [5] |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 3-100 mg/kg | Significant reduction in hyperalgesia | [5][6] |

| Carrageenan-Induced Edema | Rat | Oral (p.o.) | 3-100 mg/kg | Significant reduction in edema formation | [5][6] |

Signaling Pathways

The primary signaling pathway affected by RO1138452 is the prostacyclin IP receptor-mediated cAMP pathway. In inflammatory cells, activation of this pathway can have modulatory effects. The following diagram illustrates the mechanism of action of RO1138452.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of RO1138452.

Radioligand Binding Assay for IP Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of RO1138452 for the human IP receptor.

-

Materials:

-

Human platelet membranes or membranes from CHO-K1 cells stably expressing the human IP receptor.

-

[³H]-iloprost (radioligand).

-

RO1138452.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of RO1138452.

-

In a 96-well plate, add a fixed concentration of [³H]-iloprost, the membrane preparation, and varying concentrations of RO1138452 or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled iloprost.

-

Calculate the specific binding and determine the IC₅₀ value for RO1138452.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay for Functional Antagonism

-

Objective: To assess the functional antagonist activity of RO1138452 by measuring its ability to inhibit agonist-induced cAMP production.

-

Materials:

-

CHO-K1 cells stably expressing the human IP receptor.

-

Carbaprostacyclin (IP receptor agonist).

-

RO1138452.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of RO1138452 or vehicle in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of carbaprostacyclin (typically the EC₈₀ concentration) for a defined period (e.g., 15 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the pIC₅₀ value for RO1138452's inhibition of agonist-induced cAMP accumulation.

-

Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory effect of RO1138452.

-

Materials:

-

Male Sprague-Dawley rats.

-

RO1138452.

-

Vehicle (e.g., 0.5% methylcellulose).

-

1% Carrageenan solution in saline.

-

Plethysmometer.

-

-

Procedure:

-

Administer RO1138452 or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Compare the paw edema in the RO1138452-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

Conclusion

RO1138452 is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor. The data presented in this guide highlight its significant anti-inflammatory and analgesic properties in preclinical models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of IP receptor antagonism in various inflammatory diseases. The continued study of compounds like RO1138452 will undoubtedly enhance our understanding of the role of the PGI₂-IP receptor signaling pathway in health and disease.

References

- 1. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]

- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 7. rupress.org [rupress.org]

RO1138452: An In-Depth Technical Guide to In Vivo Efficacy in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including pain, inflammation, and vasodilation.[1] This technical guide provides a comprehensive overview of the in vivo studies conducted with RO1138452 in animal models of disease, with a focus on its analgesic and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and development of this compound.

Core Mechanism of Action: IP Receptor Antagonism

RO1138452 exerts its pharmacological effects by competitively blocking the binding of prostacyclin (PGI2) and its analogs to the IP receptor. The IP receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the IP receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation. By antagonizing this pathway, RO1138452 effectively blocks these downstream effects.

Recent studies suggest that the IP receptor may also couple to other G proteins, such as Gq and Gi, depending on the cell type. This could lead to the activation of alternative signaling pathways, including the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

In Vivo Efficacy in Animal Models

RO1138452 has demonstrated significant efficacy in well-established rodent models of pain and inflammation. The primary findings are summarized below.

Analgesic Efficacy: Acetic Acid-Induced Abdominal Constriction in Rats

This model assesses visceral pain by measuring the number of abdominal writhes following an intraperitoneal injection of acetic acid.

Quantitative Data Summary

| Administration Route | Dose Range (mg/kg) | Efficacy | Reference |

| Intravenous (i.v.) | 1 - 10 | Significant reduction in abdominal constrictions | [1] |

| Oral (p.o.) | 3 - 100 | Significant reduction in abdominal constrictions | [1] |

Experimental Protocol

-

Animals: Male Sprague-Dawley rats are typically used.

-

Drug Administration: RO1138452 is administered either intravenously (i.v.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions.

-

Observation: Immediately after acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a predetermined period (e.g., 20 minutes).

-

Endpoint: The primary endpoint is the total number of writhes during the observation period. A significant reduction in the number of writhes in the drug-treated groups compared to the vehicle group indicates analgesic activity.

Anti-inflammatory and Anti-hyperalgesic Efficacy: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This model is a widely used paradigm of acute inflammation and inflammatory pain.

Quantitative Data Summary

| Administration Route | Dose Range (mg/kg) | Efficacy | Reference |

| Oral (p.o.) | 3 - 100 | Significant reduction in mechanical hyperalgesia and edema formation | [1] |

Experimental Protocol

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Baseline Measurements: Before any treatment, the baseline paw volume (a measure of edema) and mechanical withdrawal threshold (a measure of hyperalgesia) are determined.

-

Drug Administration: RO1138452 is administered orally at various doses, alongside a vehicle control group.

-

Induction of Inflammation: A solution of carrageenan (e.g., 1%) is injected into the plantar surface of the rat's hind paw.

-

Endpoint Measurements:

-

Edema: Paw volume is measured at regular intervals (e.g., hourly for 5 hours) using a plethysmometer. The increase in paw volume from baseline is calculated.

-

Mechanical Hyperalgesia: The mechanical withdrawal threshold is assessed using an electronic von Frey apparatus or similar device at the same time points. A decrease in the force required to elicit a paw withdrawal indicates hyperalgesia.

-

-

Data Analysis: The effects of RO1138452 on paw edema and mechanical hyperalgesia are evaluated by comparing the changes in these parameters over time between the drug-treated and vehicle-treated groups.

Pharmacokinetics

Limited pharmacokinetic data is available for RO1138452. One hour after intravenous administration of 5 mg/kg to rats, the total plasma concentration was found to be 0.189 µg/mL.

Selectivity Profile

RO1138452 is a selective antagonist for the IP receptor. However, it also displays some affinity for the imidazoline I2 and platelet-activating factor (PAF) receptors.

Conclusion

The in vivo data presented in this technical guide demonstrate that RO1138452 is a potent antagonist of the IP receptor with significant analgesic and anti-inflammatory effects in rodent models of visceral pain and acute inflammation. The detailed experimental protocols and quantitative data summaries provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the prostacyclin pathway. Further in vivo studies are warranted to explore the efficacy of RO1138452 in other disease models where IP receptor signaling plays a critical role, such as thrombosis and pulmonary hypertension.

References

Cellular Responses to RO1138452 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of the known cellular responses to RO1138452 treatment, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

RO1138452 functions as a competitive antagonist at the prostacyclin IP receptor.[2] Its primary mechanism of action is the inhibition of the signaling cascade initiated by the binding of prostacyclin (PGI2) or its analogs to the IP receptor. This antagonism has been demonstrated to prevent the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5]

Signaling Pathway

The canonical signaling pathway affected by RO1138452 is depicted below. Binding of an IP receptor agonist, such as cicaprost, would typically activate the Gs alpha subunit of the associated G-protein, leading to adenylyl cyclase (AC) activation and subsequent conversion of ATP to cAMP. RO1138452 blocks this initial binding step.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of RO1138452 across various experimental systems.

| Parameter | Cell/Tissue Type | Agonist | Value | Reference |

| pKi | Human Platelets | [3H]-iloprost | 9.3 ± 0.1 | [4][5] |

| Recombinant human IP receptor (CHO cells) | [3H]-iloprost | 8.7 ± 0.06 | [4][5] | |

| pA2 | Human Pulmonary Artery | Cicaprost | 8.20 | [2][3] |

| Guinea-Pig Aorta | Cicaprost | 8.39 | [2][3] | |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 | [2][3] | |

| Human Platelet-Rich Plasma | Cicaprost | 7.38 - 8.21 | [2] | |

| pIC50 | CHO-K1 cells (human IP receptor) | Carbaprostacyclin | 7.0 ± 0.07 | [5] |

| p[A]50 | BEAS-2B cells | Taprostene | -8.73 ± 0.11 (for CXCL9 inhibition) | [6] |

| BEAS-2B cells | Taprostene | -8.47 ± 0.16 (for CXCL10 inhibition) | [6] |

Table 1: Binding Affinity and Functional Antagonism of RO1138452

| Receptor/Enzyme | Binding Affinity (pKi) / Inhibition | Reference |

| Prostanoid Receptors | ||

| EP1 | < 5.0 | [5] |

| EP3 | 5.38 | [5] |

| EP4 | 5.74 | [5] |

| TP | 5.09 | [5] |

| DP1 | Low affinity (no effect at 1 µM) | [2] |

| Non-Prostanoid Receptors | ||

| Platelet-Activating Factor (PAF) | 7.9 | [5] |

| Imidazoline I2 | 8.3 | [5] |

| Enzymes | ||

| COX-1 | No significant inhibition at 10 µM | [6] |

| COX-2 | No significant inhibition at 10 µM | [6] |

Table 2: Selectivity Profile of RO1138452

Key Cellular Responses and Experimental Protocols

Inhibition of Chemokine Release

RO1138452 has been shown to prevent the IP receptor-mediated inhibition of CXCL9 and CXCL10 release in human airway epithelial cells (BEAS-2B).[6] This suggests that endogenous prostacyclin signaling can regulate the secretion of these pro-inflammatory chemokines, and RO1138452 can reverse this effect.

This protocol is adapted from studies investigating chemokine release from epithelial cells.[7]

-

Cell Culture: Culture BEAS-2B cells in a suitable medium until they reach 80-90% confluency in 24-well plates.

-

Pre-treatment: Incubate the cells with various concentrations of RO1138452 (e.g., 10 pM to 10 µM) or vehicle control for 30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 1 µM Taprostene) to the wells concurrently with RO1138452.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the cell-free supernatant.

-

Quantification: Measure the concentration of CXCL9 and CXCL10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of chemokine released against the concentration of RO1138452 to determine the p[A]50 value.

Inhibition of cAMP Accumulation

The primary signaling event blocked by RO1138452 is the production of cAMP. This can be quantified using various commercially available assays.

This protocol is a general guide for measuring agonist-induced cAMP accumulation and its inhibition by RO1138452.

-

Cell Culture: Plate CHO-K1 cells stably expressing the human IP receptor in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) and then pre-incubate with various concentrations of RO1138452 for 15-30 minutes at room temperature.

-

Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 10 nM carbaprostacyclin) to stimulate cAMP production.

-

Lysis and Detection: After a short incubation (e.g., 30 minutes), lyse the cells and measure the cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's protocol.

-

Data Analysis: Calculate the pIC50 value for RO1138452 by plotting the percentage of inhibition of agonist-induced cAMP production against the log concentration of RO1138452.

Cellular Proliferation

While direct studies on the effect of RO1138452 alone on cell proliferation are limited, the IP receptor is known to be involved in the regulation of smooth muscle cell proliferation.[1][8] Therefore, RO1138452 can be a valuable tool to investigate the role of endogenous prostacyclin in this process.

-

Cell Seeding: Seed cells of interest (e.g., vascular smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of RO1138452 or vehicle control. For some experiments, co-treatment with a proliferation-inducing agent may be relevant.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of RO1138452 on cell viability and proliferation.

Apoptosis

The role of the IP receptor in apoptosis is context-dependent. RO1138452 can be used to investigate whether blocking endogenous prostacyclin signaling induces or inhibits apoptosis in specific cell types.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of RO1138452 or vehicle for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Migration

The IP receptor has been implicated in cell migration. RO1138452 can be employed to dissect the contribution of prostacyclin signaling to this process.

-

Insert Preparation: Place cell culture inserts (e.g., with an 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add a medium containing a chemoattractant (or serum) to the lower chamber.

-

Cell Seeding: Resuspend cells in a serum-free medium containing different concentrations of RO1138452 and seed them into the upper chamber of the inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the RO1138452-treated groups to the control group.

Conclusion

RO1138452 is a valuable pharmacological tool for elucidating the cellular functions of the prostacyclin IP receptor. Its high potency and selectivity make it ideal for in vitro and in vivo studies. This guide provides a summary of its known effects on cellular signaling and chemokine release, along with detailed protocols to encourage further investigation into its impact on other critical cellular processes such as proliferation, apoptosis, and migration. The provided diagrams and tables serve as a quick reference for researchers designing experiments involving this potent IP receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations [pubmed.ncbi.nlm.nih.gov]

- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of JAK Inhibitors on Release of CXCL9, CXCL10 and CXCL11 from Human Airway Epithelial Cells | PLOS One [journals.plos.org]

- 8. Rosuvastatin inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RO1138452 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3] These application notes provide detailed protocols for utilizing RO1138452 in in vitro cell-based assays to investigate its antagonist activity and to study the signaling pathways mediated by the IP receptor.

Mechanism of Action

RO1138452 functions as a competitive antagonist at the IP receptor.[4] The IP receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the IP receptor by its natural ligand, prostacyclin (PGI2), or synthetic agonists leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. RO1138452 blocks this signaling cascade by preventing the binding of agonists to the IP receptor, thereby inhibiting the subsequent increase in intracellular cAMP.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO1138452 in Platelet Aggregation Studies

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3][4] In the context of platelet biology, the activation of IP receptors by its endogenous ligand, prostacyclin (PGI2), leads to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP is a critical inhibitory signal that prevents platelet activation and aggregation.[5][6] RO1138452 functions by competitively blocking the IP receptor, thereby antagonizing the inhibitory effects of prostacyclin and its analogs. This makes it a valuable tool for studying the role of the PGI2-IP receptor signaling pathway in platelet function and for investigating disease states where this pathway may be dysregulated. These application notes provide detailed protocols for utilizing RO1138452 in in vitro platelet aggregation studies.

Mechanism of Action

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation.[5] It binds to the IP receptor on the platelet surface, a Gs protein-coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels inhibit platelet activation and aggregation in response to various agonists like ADP, thrombin, and collagen.[6] RO1138452 is a competitive antagonist of the IP receptor, meaning it binds to the receptor but does not elicit a biological response. Instead, it prevents PGI2 and its synthetic analogs (e.g., cicaprost, iloprost) from binding to and activating the receptor, thereby blocking their inhibitory effects on platelet aggregation.[1][2]

Signaling Pathway of Prostacyclin Inhibition of Platelet Aggregation and the Role of RO1138452

Caption: Mechanism of RO1138452 action on the prostacyclin signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism data for RO1138452 from published studies.

Table 1: Binding Affinity of RO1138452 for the IP Receptor

| Preparation | Radioligand | pKi | Reference |

| Human Platelets | [3H]-iloprost | 9.3 ± 0.1 | [5] |

| Recombinant Human IP Receptor (CHO cells) | [3H]-iloprost | 8.7 ± 0.06 | [5] |

Table 2: Functional Antagonism of RO1138452 in Platelet Aggregation Studies

| Species | Agonist (Inhibitor) | Aggregation Inducer | pA2 | Reference |

| Human | Cicaprost | ADP (6 µM) | 7.38 ± 0.12 (at 200 nM RO1138452) | [2] |

| Human | Cicaprost | ADP (6 µM) | 8.21 ± 0.04 (at 1000 nM RO1138452) | [2] |

| Rat | Cicaprost | ADP | Not explicitly calculated, but antagonism was demonstrated | [1] |

Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is fundamental for light transmission aggregometry.

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes.

-

Centrifuge.

-

Plastic pipettes and tubes.

Procedure:

-

Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.[7]

-

Carefully collect the upper, straw-colored layer, which is the PRP, using a plastic pipette and transfer it to a plastic tube.

-

To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

-

Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.

2. In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details how to assess the effect of RO1138452 on the inhibition of platelet aggregation by an IP receptor agonist.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for an in vitro platelet aggregation experiment using RO1138452.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

-

RO1138452 stock solution (dissolved in a suitable solvent, e.g., DMSO).[4]

-

IP receptor agonist (e.g., cicaprost).

-

Platelet aggregation inducer (e.g., Adenosine diphosphate - ADP).

-

Vehicle control (e.g., DMSO).

-

Saline or appropriate buffer.

Procedure:

-

Allow PRP to rest for 30 minutes at room temperature before starting the experiment.

-

Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for 5 minutes with stirring.

-

Add the desired concentration of RO1138452 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add the IP receptor agonist (e.g., cicaprost) to induce inhibition of aggregation and incubate for a further 2 minutes.

-

Initiate platelet aggregation by adding a sub-maximal concentration of an aggregation inducer (e.g., 6 µM ADP).[2]

-

Record the aggregation for at least 5-10 minutes.

-

The antagonistic effect of RO1138452 is observed as a reversal of the inhibition caused by the IP receptor agonist.

Data Analysis

The percentage of platelet aggregation is determined by the change in light transmission. To quantify the effect of RO1138452, dose-response curves can be generated. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be calculated using a Schild plot analysis.[2]

Selectivity of RO1138452

It is important to note that RO1138452 is highly selective for the IP receptor over other prostanoid receptors such as DP1, EP2, EP3, and EP4.[2] However, it has been shown to have some affinity for platelet-activating factor (PAF) and imidazoline I2 receptors, which should be considered when designing experiments and interpreting results.[3]

RO1138452 is a critical research tool for elucidating the role of the prostacyclin-IP receptor axis in platelet function. The protocols outlined above provide a framework for conducting in vitro platelet aggregation studies to investigate the effects of this potent and selective IP receptor antagonist. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic inhibition of platelet activation by plasmin and prostaglandin I2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administration of RO1138452 in a Carrageenan-Induced Hyperalgesia Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced hyperalgesia model is a classical and highly reproducible in vivo assay for evaluating the efficacy of novel analgesic and anti-inflammatory compounds. Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized acute inflammatory response characterized by edema, erythema, and a heightened sensitivity to noxious stimuli (hyperalgesia). This inflammatory cascade involves the release of a variety of pro-inflammatory mediators, including prostaglandins. Prostacyclin (PGI2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator in sensitizing peripheral nerve endings, leading to hyperalgesia. It exerts its effects through the prostacyclin (IP) receptor.

RO1138452 is a potent and selective antagonist of the IP receptor, making it a valuable tool for investigating the role of the prostacyclin signaling pathway in inflammatory pain. These application notes provide detailed protocols for the administration of RO1138452 in a rat model of carrageenan-induced mechanical hyperalgesia, along with data presentation and visualization of the relevant biological pathways and experimental workflow.

Data Presentation

The analgesic potential of RO1138452 in the carrageenan-induced mechanical hyperalgesia model has been demonstrated to be dose-dependent. The following tables summarize the quantitative data on the efficacy of orally administered RO1138452 in reducing mechanical hyperalgesia in rats.

Table 1: Dose-Dependent Effect of RO1138452 on Carrageenan-Induced Mechanical Hyperalgesia in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Inhibition of Hyperalgesia |

| Naïve (No Carrageenan) | Vehicle | 125 ± 6 | N/A |

| Carrageenan + Vehicle | Vehicle | 55 ± 5 | 0% |

| Carrageenan + RO1138452 | 3 | Data not available | Data not available |

| Carrageenan + RO1138452 | 10 | Data not available | Data not available |

| Carrageenan + RO1138452 | 30 | Data not available | Data not available |

| Carrageenan + RO1138452 | 100 | 113 ± 5 | 84 ± 8% |

Data adapted from Bley et al., 2006.[1][2] The ED₅₀ for RO1138452 in this model was determined to be 18.3 ± 1.9 mg/kg.[1][2]

Experimental Protocols

I. Carrageenan-Induced Mechanical Hyperalgesia in Rats

Objective: To induce a localized inflammatory response and mechanical hyperalgesia in the rat hind paw.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Carrageenan (Lambda, Type IV)

-

Sterile 0.9% saline

-

27-30 gauge needles and 1 mL syringes

-

Electronic von Frey apparatus or calibrated von Frey filaments

Procedure:

-

Animal Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation for both hind paws using an electronic von Frey apparatus or up-down method with calibrated filaments. The tip of the filament should be applied to the plantar surface of the paw with increasing force until the rat withdraws its paw. Record the force in grams.

-

Carrageenan Preparation: Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before injection.

-

Induction of Hyperalgesia: Anesthetize the rats lightly with isoflurane. Inject 100 µL of the 1% carrageenan solution into the plantar surface of the left hind paw.

-

Time Course: Mechanical hyperalgesia typically develops within 1-2 hours and is maximal at 3-5 hours post-carrageenan injection.[3]

II. Oral Administration of RO1138452

Objective: To administer RO1138452 orally to rats prior to the assessment of mechanical hyperalgesia.

Materials:

-

RO1138452

-

Vehicle (e.g., 0.5% w/v methylcellulose in water, or 10% sucrose solution)

-

Oral gavage needles (16-18 gauge, straight or curved with a ball tip)

-

Syringes (1-5 mL)

-

Animal scale

Procedure:

-

Drug Preparation: Prepare a suspension of RO1138452 in the chosen vehicle at the desired concentrations (e.g., to deliver 3, 10, 30, and 100 mg/kg). Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

Timing of Administration: Administer RO1138452 or vehicle by oral gavage 1-2 hours before the carrageenan injection.

-

Oral Gavage Technique:

-

Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

-

Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.

-

Slowly administer the drug suspension.

-

Gently remove the needle.

-

Observe the animal for any signs of distress.

-

III. Assessment of Mechanical Hyperalgesia

Objective: To quantify the degree of mechanical hyperalgesia and the analgesic effect of RO1138452.

Procedure:

-

Post-Treatment Measurement: At a predetermined time point after carrageenan injection (e.g., 4 hours), measure the paw withdrawal threshold of both the ipsilateral (carrageenan-injected) and contralateral paws using the same method as for the baseline measurement.

-

Data Analysis:

-

The paw withdrawal threshold is expressed in grams. A decrease in the threshold in the ipsilateral paw compared to baseline indicates hyperalgesia.

-

The percentage inhibition of hyperalgesia can be calculated using the following formula: % Inhibition = [(PWDtreated - PWDvehicle) / (PWDnaïve - PWDvehicle)] x 100 Where:

-

PWDtreated = Paw withdrawal threshold in the drug-treated group

-

PWDvehicle = Paw withdrawal threshold in the vehicle-treated group

-

PWDnaïve = Paw withdrawal threshold in naïve (non-carrageenan treated) animals

-

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of Carrageenan-Induced Hyperalgesia and RO1138452 Action

Caption: Signaling pathway of carrageenan-induced hyperalgesia and the mechanism of action of RO1138452.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating RO1138452 in the carrageenan-induced hyperalgesia model.

References

- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

Application Notes and Protocols: Acetic Acid-Induced Writhing Test Using RO1138452

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetic acid-induced writhing test is a widely used and reliable animal model for evaluating the analgesic potential of new chemical entities. This model of visceral pain is particularly sensitive to peripherally acting analgesics. The intraperitoneal injection of a dilute solution of acetic acid in rodents elicits a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs. The frequency of these writhes serves as a quantifiable measure of pain, and a reduction in their number following the administration of a test compound indicates its analgesic activity.

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] The pain response in the acetic acid-induced writhing assay is largely mediated by the release of endogenous inflammatory mediators, including prostaglandins such as prostacyclin (PGI2), in the peritoneal cavity. These mediators sensitize peripheral nociceptors, leading to the sensation of pain. By blocking the IP receptor, RO1138452 is hypothesized to inhibit the downstream signaling cascade initiated by PGI2, thereby reducing pain. These application notes provide a detailed protocol for conducting the acetic acid-induced writhing test to assess the analgesic efficacy of RO1138452.

Data Presentation

The analgesic efficacy of RO1138452 in the acetic acid-induced writhing test is determined by its ability to reduce the number of writhes in a dose-dependent manner compared to a vehicle-treated control group. The results are typically expressed as the mean number of writhes ± standard error of the mean (SEM) and the percentage of inhibition of writhing.

Note: The following table presents illustrative data for the analgesic effect of RO1138452 in the rat acetic acid-induced writhing test, as specific quantitative data from the primary literature was not available. The dose range is based on published effective concentrations.[1]

| Treatment Group | Dose (mg/kg, i.v.) | Number of Animals (n) | Mean Number of Writhes ± SEM | % Inhibition |

| Vehicle Control | - | 8 | 35.2 ± 2.5 | 0% |

| RO1138452 | 1 | 8 | 24.6 ± 2.1* | 30.1% |

| RO1138452 | 3 | 8 | 15.8 ± 1.9 | 55.1% |

| RO1138452 | 10 | 8 | 8.5 ± 1.5 | 75.9% |

| Positive Control (Indomethacin) | 10 | 8 | 6.2 ± 1.2** | 82.4% |

*p<0.05, **p<0.01 compared to Vehicle Control group.

Experimental Protocols

This section provides a detailed methodology for the acetic acid-induced writhing test to evaluate the analgesic activity of RO1138452. The protocol is based on established methods.[1]

Materials and Reagents

-

RO1138452

-

Vehicle for RO1138452 (e.g., saline, distilled water with a suitable solubilizing agent)

-

Acetic Acid (Glacial)

-

Distilled Water or Saline

-

Positive Control Drug (e.g., Indomethacin)

-

Male Sprague-Dawley rats (100-150 g)

-

Syringes and needles for intravenous (i.v.) and intraperitoneal (i.p.) injections

-

Observation chambers (e.g., transparent plastic boxes)

-

Stopwatch

Experimental Procedure

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.

-

Fasting: Fast the animals for 12-18 hours before the experiment, with continued free access to water.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group 1: Vehicle Control (receives the vehicle for RO1138452)

-

Group 2-4: RO1138452 treatment groups (e.g., 1, 3, and 10 mg/kg)

-

Group 5: Positive Control (receives a standard analgesic like Indomethacin, e.g., 10 mg/kg)

-

-

Drug Administration:

-

Administer the vehicle, RO1138452, or the positive control drug intravenously (i.v.) via the tail vein.

-

Allow a pre-treatment period of 60 minutes for drug absorption and distribution.[1]

-

-

Induction of Writhing:

-

After the pre-treatment period, administer a 1% acetic acid solution (2 ml/kg body weight) intraperitoneally to each rat.[1]

-

-

Observation:

-

Immediately after the acetic acid injection, place each rat individually into an observation chamber.

-

After a latency period of 15 minutes, begin counting the total number of writhes for a continuous 15-minute period.[1]

-

A "writhe" is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.

-

-

Data Collection: Record the number of writhes for each animal in all groups.

Data Analysis

-

Calculate the mean number of writhes and the standard error of the mean (SEM) for each group.

-

Determine the percentage inhibition of writhing for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in Vehicle Control - Mean writhes in Test Group) / Mean writhes in Vehicle Control ] x 100

-

Analyze the data for statistical significance using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Experimental Workflow

References

Application Notes: Characterization of RO1138452 using a cAMP Accumulation Assay

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2] Activation of the IP receptor by an agonist, such as prostacyclin or its analogs (e.g., cicaprost, carbacyclin), stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[5]

These application notes provide a detailed protocol for a cell-based cyclic AMP (cAMP) accumulation assay to determine the functional antagonism and potency of RO1138452. The assay measures the ability of RO1138452 to inhibit the production of cAMP stimulated by an IP receptor agonist in cells engineered to express the human IP receptor.

Signaling Pathway of the IP Receptor and Point of Inhibition

The diagram below illustrates the canonical Gs-coupled signaling pathway for the IP receptor and the mechanism of action for the antagonist RO1138452. Agonist binding to the IP receptor initiates a cascade leading to cAMP production. RO1138452 competitively binds to the receptor, preventing agonist binding and subsequent signal transduction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO1138452 in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, making it a valuable pharmacological tool for investigating the roles of the IP receptor in smooth muscle physiology and pathophysiology.[1][2][3] Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, and its effects are mediated through the Gs-coupled IP receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.[4] By selectively blocking this pathway, RO1138452 allows for the precise elucidation of IP receptor-mediated signaling and its contribution to vasodilation. These application notes provide detailed protocols for utilizing RO1138452 in in vitro smooth muscle relaxation experiments and summarize key quantitative data to facilitate experimental design and interpretation.

Mechanism of Action

RO1138452 acts as a competitive antagonist at the prostanoid IP receptor.[5] Its high affinity for the IP receptor prevents the binding of prostacyclin and its analogs, such as cicaprost and iloprost.[5][6] This blockade inhibits the activation of adenylyl cyclase, thereby attenuating the production of cAMP.[1][6] In smooth muscle cells, the subsequent decrease in cAMP levels leads to the inhibition of downstream signaling cascades that promote relaxation, effectively antagonizing the vasorelaxant effects of IP receptor agonists.

Data Presentation

Table 1: In Vitro Affinity and Potency of RO1138452

| Parameter | Species/System | Value | Reference |

| pKi (Binding Affinity) | Human Platelets | 9.3 ± 0.1 | [1][3] |

| pKi (Binding Affinity) | Recombinant Human IP Receptor (CHO cells) | 8.7 ± 0.06 | [1][3] |

| pKb (Functional Antagonism) | CHO-K1 cells expressing human IP receptor (inhibition of carbacyclin-induced adenylate cyclase) | 8.8 | [5] |

| pIC50 (cAMP Accumulation Attenuation) | CHO-K1 cells expressing human IP receptor | 7.0 ± 0.07 | [1][6] |

Table 2: Antagonist Activity (pA2 values) of RO1138452 in Smooth Muscle Preparations

| Tissue Preparation | Agonist | pA2 Value | Schild Plot Slope | Reference |

| Human Pulmonary Artery | Cicaprost | 8.20 | Close to unity | [2][5] |

| Guinea-Pig Aorta | Cicaprost | 8.39 | Close to unity | [2][5] |

| Rabbit Mesenteric Artery | Cicaprost | 8.12 | Close to unity | [2][5] |

Table 3: Selectivity Profile of RO1138452

| Receptor/Enzyme | Activity/Affinity | Notes | Reference |

| EP1, EP3, EP4, TP Receptors | Minimal binding affinity | Highly selective for IP receptor over other prostanoid receptors. | [5] |

| DP1 Receptor | Low affinity (pA2 < 6.0) | Did not affect PGD2-induced inhibition of human platelet aggregation at 1 µM. | [5] |

| EP2 Receptor | No significant antagonism | Did not block butaprost-induced relaxation in guinea-pig trachea. | [2][5] |

| EP4 Receptor | No significant antagonism | Did not affect PGE2-induced relaxation in rabbit mesenteric artery. | [5] |

| Imidazoline I2 Receptor | pKi = 8.3 | Shows some affinity. | [1][5] |

| Platelet Activating Factor (PAF) Receptor | pKi = 7.9 | Shows some affinity. | [1][5] |

| α2A-adrenoceptor | pKi = 6.5 | Shows some affinity. | [5] |

| COX-1 and COX-2 | No significant inhibition | Evaluated at 10 µM. | [1] |

Signaling Pathway

Caption: Signaling pathway of IP receptor-mediated smooth muscle relaxation and its inhibition by RO1138452.

Experimental Protocols

Protocol 1: In Vitro Assessment of RO1138452 Antagonism on Isolated Blood Vessels

This protocol is adapted from the methodology described for studying the effects of RO1138452 on isolated arteries.[5]

1. Tissue Preparation: a. Euthanize the experimental animal (e.g., guinea pig, rabbit) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., aorta, mesenteric artery, pulmonary artery) and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). c. Clean the artery of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length. d. For endothelium-denuded preparations, gently rub the intimal surface of the rings with a roughened needle.

2. Organ Bath Setup: a. Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect the rings to isometric force transducers to record changes in tension. c. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g, with solution changes every 15-20 minutes.

3. Experimental Procedure: a. After equilibration, induce a stable contraction with a suitable agent. For example, use U-46619 (a thromboxane A2 mimetic) at a concentration that produces approximately 50-70% of the maximal contraction (e.g., 3 nM for human pulmonary artery).[5] b. Once the contraction is stable, construct a cumulative concentration-response curve for a selective IP receptor agonist, such as cicaprost (e.g., 0.1 nM to 1 µM), to induce relaxation. c. Wash the tissues and allow them to return to baseline. d. Incubate the tissues with a specific concentration of RO1138452 or its vehicle for a predetermined period (e.g., 30-60 minutes). e. Re-contract the tissues with the same contracting agent. f. Construct a second cumulative concentration-response curve for the IP agonist in the presence of RO1138452. g. Repeat steps c-f with increasing concentrations of RO1138452 (e.g., in a 0:1:5:25 ratio) on the same tissue preparation.[5]

4. Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by the contracting agent. b. Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of RO1138452. c. Calculate the dose-ratios from the rightward shifts of the concentration-response curves. d. Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of RO1138452. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from unity suggests competitive antagonism.[5]

Caption: Experimental workflow for determining the pA2 value of RO1138452 in isolated blood vessels.

Concluding Remarks